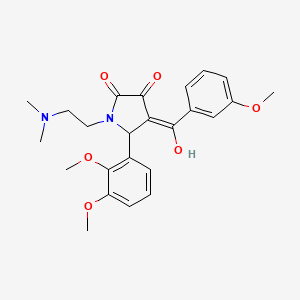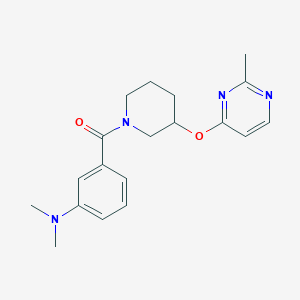
(3-(Dimethylamino)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(Dimethylamino)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality (3-(Dimethylamino)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Dimethylamino)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photochemistry and Organic Synthesis
In the realm of photochemistry and organic synthesis, compounds like 5-bromopyrimidines have been studied for their reactions under UV irradiation, yielding various products through processes such as dehalogenation and methylation. These reactions are significantly influenced by the presence of amines, suggesting a role for similar compounds in synthesizing new organic materials or intermediates for further chemical transformations (Nasielski, Kirsch-Demesmaeker, & Nasielski‐Hinkens, 1972).
Anticancer Research
Compounds structurally related to the query have been explored for their anticancer properties. For instance, reactions involving oxirane and various nucleophiles have led to the development of new compounds evaluated as potential anticancer agents. This showcases the application of such chemicals in discovering new therapeutic options (Gouhar & Raafat, 2015).
Heterocyclic Chemistry
In heterocyclic chemistry, derivatives of dihydropyridine have been synthesized, illustrating the use of complex amines and ketones in creating compounds with potential biological activities. These syntheses contribute to the development of new drugs and materials with unique properties (Stanovnik et al., 2002).
Antimicrobial and Antifungal Studies
The synthesis of novel compounds through the reaction of different nucleophile agents has been reported, with some of these compounds exhibiting moderate effects against bacterial and fungal species. This highlights the potential of such chemical structures in contributing to the development of new antimicrobial and antifungal agents (Abdel‐Aziz et al., 2008).
Molecular Structure Analysis
Research on the structure and properties of related compounds, such as their thermal, optical, and etching characteristics, alongside theoretical calculations, offers insights into their utility in materials science. Such studies enable the design of materials with specific properties for technological applications (Karthik et al., 2021).
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-14-20-10-9-18(21-14)25-17-8-5-11-23(13-17)19(24)15-6-4-7-16(12-15)22(2)3/h4,6-7,9-10,12,17H,5,8,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNOHZYKENNNEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

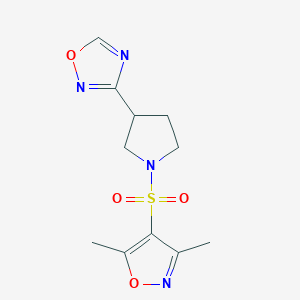
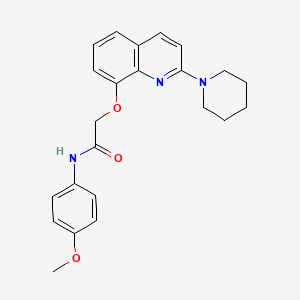
![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)
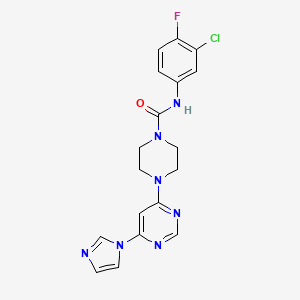
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
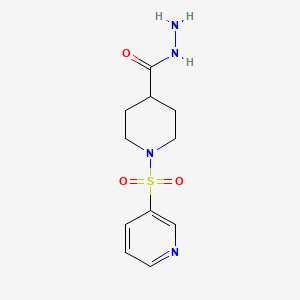
![3,4,5-triethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2477061.png)
![[5-(2-Methyl-5-nitrophenyl)-2-furyl]methanol](/img/structure/B2477063.png)
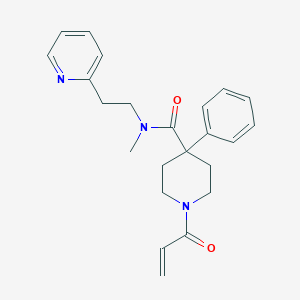
![2-iodo-N-[4-[2-[(2-iodobenzoyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2477065.png)
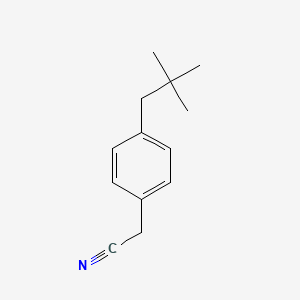
![N-(2,5-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2477067.png)
